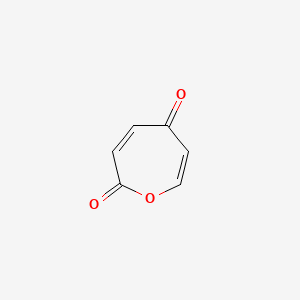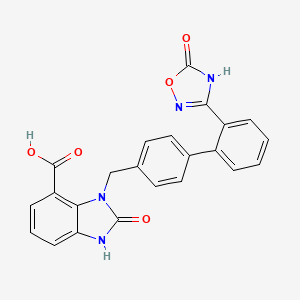
O-デスエチルアジルサルタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
私は、「O-デスエチルアジルサルタン」の科学研究における独自の応用について調査を実施しましたが、このトピックに関する具体的な詳細はパブリックドメインでは容易には入手できないようです。見つかった情報は、アジルサルタンとそのアナログに関するより一般的なものであり、以下は入手可能なデータに基づいた一般的な概要です。
高血圧の管理
「O-デスエチルアジルサルタン」は、アジルサルタンに関連しており、主に本態性高血圧の治療に使用されます。 血圧低下と耐容性において有望な結果を示しています .
アンジオテンシンII受容体遮断
アジルサルタンメドキソミルは、アジルサルタンのプロドラッグであり、血管平滑筋や副腎などの組織におけるアンジオテンシンIIのAT1受容体への結合を選択的に阻害することによって機能します。これは、そのアナログによって共有される可能性のあるメカニズムです。 .
作用機序
Target of Action
O-Desethyl Azilsartan primarily targets the angiotensin II type 1 receptor (AT1 receptor) found in many tissues, such as vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .
Mode of Action
O-Desethyl Azilsartan functions as an antagonist, selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor and stimulates the synthesis and release of aldosterone, a hormone that reduces water excretion through the kidneys . By blocking these actions, O-Desethyl Azilsartan helps to lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by O-Desethyl Azilsartan is the renin-angiotensin-aldosterone system . By blocking the AT1 receptor, O-Desethyl Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .
Pharmacokinetics
The pharmacokinetics of O-Desethyl Azilsartan involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, O-Desethyl Azilsartan is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its therapeutic effects . The drug is primarily excreted in the feces and urine .
Result of Action
The molecular and cellular effects of O-Desethyl Azilsartan’s action include enhanced adipogenesis and altered gene expression in adipocytes . It also potently inhibits vascular cell proliferation . These effects contribute to its antihypertensive activity .
Action Environment
The action, efficacy, and stability of O-Desethyl Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation with hydrogen peroxide and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photo stability and dry heat . These factors can affect the drug’s bioavailability and therapeutic efficacy.
生化学分析
Biochemical Properties
O-Desethyl Azilsartan functions as an active metabolite of azilsartan medoxomil, exerting its effects by interacting with the angiotensin II type 1 (AT1) receptor. This interaction inhibits the binding of angiotensin II, thereby preventing vasoconstriction and aldosterone secretion. The compound’s biochemical properties are characterized by its high affinity for the AT1 receptor, which contributes to its potent antihypertensive effects . Additionally, O-Desethyl Azilsartan has been shown to interact with various enzymes and proteins involved in the renin-angiotensin-aldosterone system (RAAS), further modulating blood pressure and cardiovascular function .
Cellular Effects
O-Desethyl Azilsartan influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, it prevents the angiotensin II-induced proliferation and migration of vascular smooth muscle cells, which are key events in the development of hypertension and atherosclerosis . Furthermore, O-Desethyl Azilsartan has been shown to improve endothelial function by enhancing nitric oxide (NO) production and reducing oxidative stress . These effects contribute to the overall cardiovascular protective properties of the compound.
Molecular Mechanism
The molecular mechanism of O-Desethyl Azilsartan involves its selective binding to the AT1 receptor, which inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This binding prevents the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and inflammation . Additionally, O-Desethyl Azilsartan has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins, further contributing to its antihypertensive and cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Desethyl Azilsartan have been observed to change over time. The compound exhibits a long half-life, which allows for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects . Studies have shown that O-Desethyl Azilsartan remains stable under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its efficacy and safety profile, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of O-Desethyl Azilsartan vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant side effects . At higher doses, some adverse effects, such as dizziness and urinary tract infections, have been reported . These findings suggest that while O-Desethyl Azilsartan is generally well-tolerated, careful consideration of dosage is necessary to minimize potential adverse effects .
Metabolic Pathways
O-Desethyl Azilsartan is primarily metabolized in the liver, where it undergoes O-dealkylation mediated by the enzyme CYP2C9 . This metabolic pathway results in the formation of two primary metabolites, which are pharmacologically inactive . The compound’s involvement in the renin-angiotensin-aldosterone system (RAAS) further influences metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, O-Desethyl Azilsartan is transported and distributed through various mechanisms. The compound is rapidly hydrolyzed to its active form, azilsartan, in the gastrointestinal tract following oral administration . It is then distributed to target tissues, where it exerts its effects by binding to the AT1 receptor . The transport and distribution of O-Desethyl Azilsartan are facilitated by specific transporters and binding proteins, which ensure its effective localization and accumulation in target tissues .
Subcellular Localization
O-Desethyl Azilsartan is primarily localized in the plasma membrane, where it interacts with the AT1 receptor . This subcellular localization is crucial for its function, as it allows the compound to effectively inhibit the binding of angiotensin II and prevent the activation of downstream signaling pathways . Additionally, O-Desethyl Azilsartan may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
特性
IUPAC Name |
2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINNBQUGIKCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
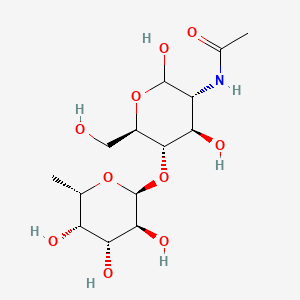
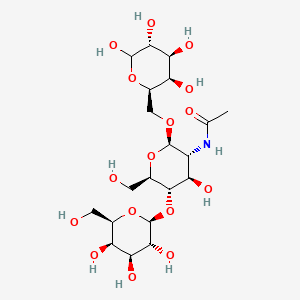

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

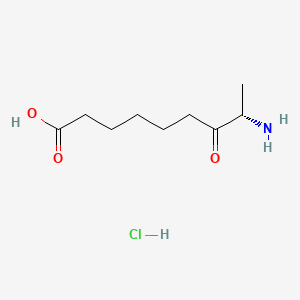
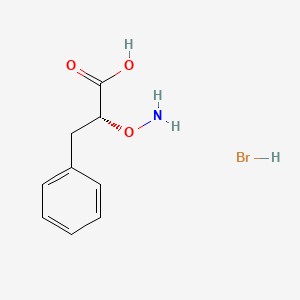
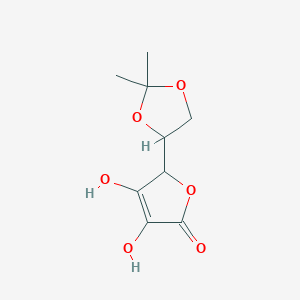


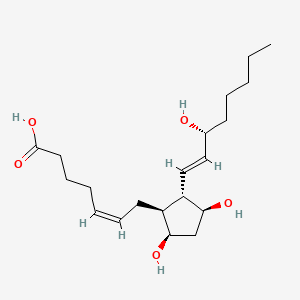
![Diindeno[1,2-b:2,1-e]pyridine-10,12-dione, 5-ethyl-5,11-dihydro-](/img/no-structure.png)
